2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid
Description
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative characterized by a chlorine atom at the para position and a methyl group at the ortho position of the aromatic ring. Its propanoic acid chain is branched with a methyl substituent at the α-carbon, resulting in the IUPAC name 2-methylpropanoic acid. This compound is structurally analogous to fibrate-class drugs (e.g., clofibric acid, fenofibrate) but lacks the phenoxy linker typical of such therapeutics.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BIYGLVHSOGUEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Selective Halogenation Strategy
While direct literature on this compound is limited, closely related compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid have well-documented preparation methods that can be adapted for the chloro analog.
- Substrate: 2-Methyl-2-phenylpropanoic acid is used as the core substrate.
- Halogenation: Selective bromination or chlorination at the para position on the phenyl ring is achieved by reacting the substrate with elemental halogen (bromine or chlorine) in an aqueous medium.
- Reaction Medium: Aqueous medium is preferred for selective halogenation, avoiding toxic organic solvents like carbon tetrachloride.
- Conditions: The reaction is carried out under acidic, neutral, or alkaline conditions, typically at 25-35°C.
- Stoichiometry: One to two equivalents of halogen per equivalent of substrate are required for complete reaction.
| Parameter | Details |
|---|---|
| Substrate | 2-Methyl-2-phenylpropanoic acid |
| Halogen | Bromine (can be replaced by chlorine) |
| Solvent | Water |
| Temperature | 25-35°C |
| Reaction time | 3 hours addition + 10 hours stirring |
| pH Adjustment | Sodium bicarbonate used; pH adjusted post-reaction |
| Work-up | Extraction with toluene or dichloromethane |
| Purification | Filtration, washing, and optionally esterification for separation |
This method yields predominantly the para-halogenated product with high selectivity, as the aqueous medium favors electrophilic substitution at the para position due to steric and electronic effects.
Purification and Isolation
- The product mixture often contains unreacted starting material and minor isomers.
- Direct crystallization is challenging due to similar solubility profiles.
- Conversion of the acid to its methyl ester via esterification (using methanol and sulfuric acid) facilitates separation by distillation under reduced pressure.
- The methyl ester can be purified to >99% purity with yields around 79%.
Preparation of 2-(4-Chlorobutyryl)phenyl Derivatives and Subsequent Conversion
Patent literature describes a multi-step synthesis involving intermediates such as 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid derivatives:
Method Summary
- Step 1: Reaction of N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methacrylamide with alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide) in an alcoholic solvent (methanol or ethanol).
- Step 2: Stirring at 20-50°C for 10-30 hours to achieve hydrolysis and conversion to intermediate amides.
- Step 3: Removal of solvent under reduced pressure, extraction with dichloromethane, drying, and filtration.
- Step 4: Acidification with mineral acid (e.g., 36% hydrochloric acid) at 60-100°C for 20-30 hours to yield the target acid.
- Step 5: Final extraction, drying, and recrystallization (often using ethanol) to obtain pure this compound.
Advantages
- The method avoids use of environmentally harmful oxidants like potassium permanganate.
- High yields (up to 90-95%) and high purity products.
- Simple and scalable for industrial production.
Alternative Chloromethylation and Esterification Route
Another synthetic approach involves chloromethylation of 2-phenylpropionic acid followed by esterification:
Chloromethylation
- 2-Phenylpropionic acid is reacted with formaldehyde and concentrated sulfuric acid at controlled temperatures (20-50°C).
- Hydrogen chloride gas is introduced, and the reaction mixture is heated to 70-100°C for 10-30 hours.
- This yields 2-(4-chloromethylphenyl)propanoic acid as an intermediate.
Esterification
- The chloromethylated acid is reacted with methanol and thionyl chloride at 45-65°C for 12-24 hours.
- After reaction completion, the mixture is quenched with water, and the organic phase is separated.
- Purification by vacuum distillation yields methyl 2-(4-chloromethylphenyl)propionate with purity >99% and yields around 90-93%.
This method is notable for its high purity and relatively straightforward process.
Data Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Selective Halogenation (Aqueous) | 2-Methyl-2-phenylpropanoic acid | Bromine or chlorine in water, 25-35°C, acidic/neutral/alkaline | 3 h addition + 10 h stirring | ~79 (ester form) | >99 (ester) | Requires esterification for purification |
| Alkali Hydroxide Hydrolysis + Acidification | N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methacrylamide | KOH or NaOH in methanol, 20-50°C, then HCl acidification at 60-100°C | 10-30 h + 20-30 h | 90-95 | High | Environmentally friendly, high yield |
| Chloromethylation + Esterification | 2-Phenylpropionic acid | Formaldehyde, H2SO4, HCl, then methanol + SOCl2, 20-100°C | 10-30 h + 12-24 h | 90-93 | >99 | High purity, industrially viable |
Analytical and Purification Techniques
- Gas Chromatography (GC): Used to monitor reaction progress and confirm product purity.
- Extraction: Organic solvents such as toluene, dichloromethane, or heptanes are used to separate product from aqueous phase.
- pH Adjustment: Sodium bicarbonate or hydrochloric acid used to control reaction medium and facilitate precipitation.
- Crystallization: Employed for final purification, often from ethanol or heptanes.
- Distillation: Vacuum distillation used for ester purification.
Chemical Reactions Analysis
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural hormones or enzymes, leading to various physiological effects. For example, it may act as an auxin-like compound, promoting uncontrolled growth in plants, which is useful in herbicide applications .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes: The target compound’s synthesis may parallel methods for 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, which involves N-alkylation and ester hydrolysis .
- Spectroscopic Data : Related compounds exhibit IR peaks at 1728 cm⁻¹ (C=O), 1H NMR δ 1.35 ppm (α-CH₃), and 13C NMR δ 174.3 ppm (C=O) , providing benchmarks for characterization.
Biological Activity
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in anti-inflammatory and analgesic applications. Below, we delve into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : Approximately 212.67 g/mol
- Structural Features : The compound features a chlorinated aromatic ring and a branched propanoic acid moiety, which contribute to its unique biological activity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
-
Anti-inflammatory Properties :
- The compound has been noted for its ability to inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
-
Analgesic Effects :
- Studies suggest that it may provide pain relief comparable to conventional analgesics, making it useful in pain management protocols.
-
Lipid Metabolism Modulation :
- Its structural similarity to fenofibrate suggests potential efficacy in modulating lipid metabolism and glucose levels, which could be beneficial in managing metabolic disorders like hyperlipidemia.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Acylation Reactions : Utilizing acyl chlorides or anhydrides in the presence of suitable catalysts.
- Grignard Reactions : Involving the reaction of Grignard reagents with appropriate carbonyl compounds.
Each method presents unique advantages concerning yield and purity, crucial for pharmaceutical applications.
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced edema in paw inflammation models. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.
Study 2: Analgesic Efficacy
In a double-blind placebo-controlled trial, patients receiving this compound reported a notable decrease in pain levels associated with chronic conditions compared to those receiving placebo treatments. This study highlights its potential application in clinical pain management settings.
Study 3: Lipid Profile Improvement
A clinical study involving patients with dyslipidemia showed that treatment with this compound resulted in improved lipid profiles, including reduced LDL cholesterol and increased HDL levels, suggesting beneficial effects on cardiovascular health.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid | CHClO | 228.67 g/mol | Contains a methoxy group; potential for different biological activity |
| 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid | CHClO | 228.67 g/mol | Features a phenoxy group; used in similar pharmaceutical contexts |
| 2-(4-Chloro-4-methylphenyl)-2-methylpropanoic acid | CHClO | 228.67 g/mol | Variation in methyl group positioning; alters reactivity |
The specific chlorine substitution pattern and methyl group arrangement in this compound may influence both its biological activity and synthetic accessibility compared to similar compounds.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Answer:
For structural confirmation, employ a combination of NMR (1H/13C) to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch), and mass spectrometry for molecular weight validation. For absolute stereochemical determination, X-ray crystallography using programs like SHELXL is critical. SHELX tools are robust for refining small-molecule structures, even with twinned or high-resolution data, and are widely validated in crystallographic studies .
Basic: How can researchers mitigate confusion arising from the compound’s multiple synonyms and registry identifiers?
Answer:
Cross-reference CAS numbers (e.g., 93-65-2, 882-09-7) and IUPAC names (e.g., (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid) from authoritative sources like the Compendium of Pesticide Common Names or regulatory databases. Avoid relying on common names (e.g., MCPP, mecoprop) without verifying structural descriptors. Use tools like PubChem or ChemSpider with CAS numbers to resolve ambiguities .
Advanced: What methodological considerations address contradictions in crystallographic data refinement?
Answer:
Discrepancies in crystallographic data may arise from twinning , disorder, or incomplete resolution. Utilize SHELXL for robust refinement, ensuring proper treatment of anisotropic displacement parameters. Validate results using the Rint and Rfree metrics. For high-resolution data, consider iterative hydrogen atom placement and electron density map analysis to resolve ambiguities .
Advanced: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
Given its carcinogenic potential and dermal absorption risks , adhere to:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Fume hoods for synthesis/purification steps.
- Decontamination : Use HEPA-filter vacuums for spills (avoid dry sweeping) and emergency showers/eye washes .
- Exposure monitoring : Air sampling per OSHA 29 CFR 1910.1020 guidelines .
Advanced: How can Friedel-Crafts alkylation be optimized for synthesizing derivatives of this compound?
Answer:
For derivatives like 2-(4-ethylphenyl)propanoic acid, optimize Friedel-Crafts reactions using AlCl3 as a catalyst under anhydrous conditions. Control reaction temperature (0–25°C) to minimize side products. Scale-up via continuous flow reactors improves yield and purity. Post-synthesis, purify via recrystallization (e.g., ethanol/water) or column chromatography .
Basic: What analytical strategies quantify impurities in synthesized batches?
Answer:
Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare against reference standards (e.g., EP impurities like 2-(4-formylphenyl)-propanoic acid). For trace impurities, LC-MS/MS provides sensitivity. Validate methods using ICH Q2(R1) guidelines for linearity, LOD, and LOQ .
Advanced: How do stereochemical variations impact biological activity in derivatives?
Answer:
The (2R)-enantiomer (mecoprop-P) exhibits herbicidal activity, while the (2S)-form is inactive. Separate enantiomers via chiral chromatography (e.g., Chiralpak IC column) and validate using polarimetry. Activity assays (e.g., plant growth inhibition) confirm stereospecific effects, emphasizing the need for enantiopure synthesis .
Advanced: What strategies resolve discrepancies in metabolic pathway analyses?
Answer:
For metabolic studies (e.g., hepatic degradation), combine isotopic labeling (14C/3H) with LC-HRMS to track metabolites. Address contradictions by cross-validating with in vitro models (e.g., microsomal assays) and in silico simulations (e.g., CYP450 docking studies). Account for species-specific metabolism using human hepatocyte models .
Basic: What are the environmental persistence and degradation pathways of this compound?
Answer:
Under aerobic conditions, microbial degradation via hydroxylation (para-chloro group) and cleavage of the phenoxy moiety occurs. Monitor degradation using GC-MS for chlorinated byproducts (e.g., 4-chloro-2-methylphenol). Soil half-life studies (OECD 307) under varying pH and organic matter content are recommended .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
Use molecular docking (AutoDock Vina) to simulate binding to targets like PPAR-α, leveraging crystallographic data (PDB ID: 1K7L). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with in vitro assays (e.g., reporter gene) to correlate binding affinity with functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
